molecular formula C13H10ClNO2 B7963704 Methyl 6-(4-chlorophenyl)nicotinate

Methyl 6-(4-chlorophenyl)nicotinate

Cat. No.: B7963704
M. Wt: 247.67 g/mol
InChI Key: RJKCWSQEGOGWEH-UHFFFAOYSA-N
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Description

Methyl 6-(4-chlorophenyl)nicotinate is a useful research compound. Its molecular formula is C13H10ClNO2 and its molecular weight is 247.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Intermediate in Novel Anti-Infective Agents Synthesis : Methyl 6-chloro-5-(trifluoromethyl)nicotinate is used as an intermediate in the synthesis of novel anti-infective agents. An economical synthesis process for this compound emphasizes the trifluoromethylation of an aryl iodide using an inexpensive system, highlighting its significance in pharmaceutical synthesis (Mulder et al., 2013).

  • Synthesis of Bridged Nicotinates : Bridged nicotinates with pyridinophane skeletons are synthesized through a unique pyridine-formation reaction, demonstrating the chemical versatility of nicotinate derivatives in creating complex molecular structures (Kanomata et al., 2006).

  • Antinociceptive Activity : Methyl nicotinate, a methyl ester of nicotinic acid, shows effective peripheral and central antinociceptive activity, suggesting its potential use in pain management (Erharuyi et al., 2015).

  • Study of Tissue N-Methyltransferases : Methyl analogs of nicotinamide, including methyl nicotinate, are used to study nicotinamide N-methyltransferase activities in various tissues, indicating its importance in biochemical research (Sano et al., 1992).

  • Neuronal Nicotinic Acetylcholine Receptor Probes : Methyl nicotinate derivatives are synthesized to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, highlighting its role in neurochemical research (Zhang et al., 2004).

  • Cutaneous Penetration and Sensitive Skin Study : The penetration of methyl nicotinate in the skin is used to assess the response of sensitive skin, providing insights into dermatological applications (Issachar et al., 1998).

  • Farnesyl Protein Transferase Inhibition : A compound structurally similar to Methyl 6-(4-chlorophenyl)nicotinate, R115777, is explored as an inhibitor of farnesyl protein transferase, with significant antitumor effects, indicating its potential in cancer research (Venet et al., 2003).

  • Enhancing Peripheral Blood Collection : Methyl nicotinate solution's application enhances peripheral blood collection, which can be beneficial in medical diagnostics (Zhu et al., 2022).

  • Trigonelline Biosynthesis : Methyl nicotinate is related to trigonelline, N-methyl nicotinic acid, found in various plants and seeds. Understanding its biosynthesis is crucial in plant biochemistry (Joshi & Handler, 1960).

  • Role in Prostaglandin Bioformation : Methyl nicotinate–induced cutaneous erythema's mechanism is studied in relation to prostaglandin bioformation, demonstrating its application in pharmacological research (Wilkin et al., 1985).

  • Bisubstrate Inhibitors of NNMT : Methyl nicotinate analogs are explored as bisubstrate inhibitors of Nicotinamide N-Methyltransferase, crucial for understanding enzyme inhibition in biochemistry (Babault et al., 2018).

Properties

IUPAC Name

methyl 6-(4-chlorophenyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-17-13(16)10-4-7-12(15-8-10)9-2-5-11(14)6-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKCWSQEGOGWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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